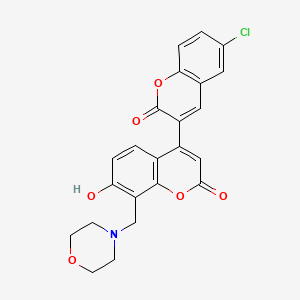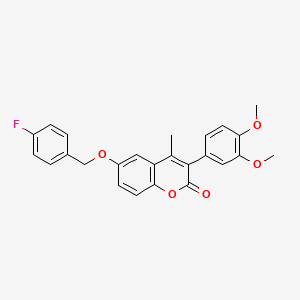
3-(3,4-dimethoxyphenyl)-6-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its complex structure, which includes a chromenone core substituted with dimethoxyphenyl and fluorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions:
Etherification: The 6-hydroxy group of the chromenone is etherified with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-6-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one is studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, if it exhibits anticancer properties, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methyl-2H-chromen-2-one: Lacks the fluorobenzyl group, which may affect its biological activity.
6-((4-Fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one: Lacks the dimethoxyphenyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups in 3-(3,4-dimethoxyphenyl)-6-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C25H21FO5 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H21FO5/c1-15-20-13-19(30-14-16-4-7-18(26)8-5-16)9-11-21(20)31-25(27)24(15)17-6-10-22(28-2)23(12-17)29-3/h4-13H,14H2,1-3H3 |
Clave InChI |
AYOIQMFYGAFMKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11250993.png)
![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)
methanone](/img/structure/B11251002.png)
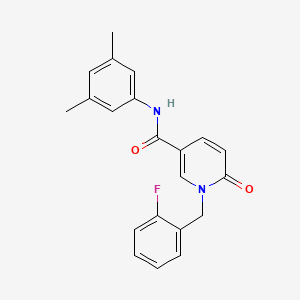
![N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251022.png)

![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11251051.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11251058.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251060.png)
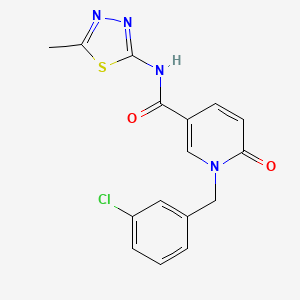
![2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11251066.png)
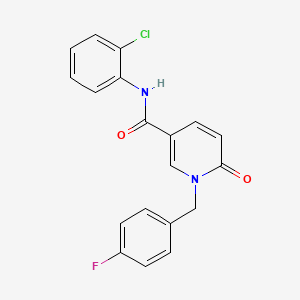
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11251079.png)
